3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of coupling reactions. For instance, 4-(Trifluoromethyl)benzoic acid was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis
The molecular structure of similar compounds like 2-Fluoro-4-(trifluoromethyl)benzoic acid has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 3-Fluoro-4-(trifluoromethyl)benzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 251.5±40.0 °C at 760 mmHg, and a flash point of 105.9±27.3 °C .Scientific Research Applications
Molecular Properties and Metabolic Fate
- An extensive study on substituted benzoic acids, including 3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid, has been conducted to understand their steric and electronic properties and their metabolic fate in rats. This research found that phase II glucuronidation or glycine conjugation reactions predominantly determine the metabolism of these compounds. Such insights are crucial for drug design, offering a deeper understanding of how these substances might be processed in biological systems (Ghauri et al., 1992).
Catalytic Fluorination
- The development of mild, amide-directed fluorination techniques highlights the synthetic utility of fluorinated benzoic acid derivatives in medicinal chemistry. These methods allow for the selective introduction of fluorine atoms into molecules, significantly expanding the toolkit available for creating compounds with potential pharmaceutical applications (Groendyke et al., 2016).
Fluorination of Dicarbonyl Compounds
- Research on the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid illustrates the methodological advancements in introducing fluorine atoms into complex organic molecules. This work is pertinent for synthesizing fluorinated intermediates, which are valuable in developing drugs and agrochemicals (Kitamura et al., 2011).
Replacement of Carboxylic Acid with Fluorine
- A novel approach for the replacement of the carboxylic acid function with fluorine, termed fluorodecarboxylation, has been studied, providing a new pathway to synthesize fluorinated organic compounds. This process, facilitated by the reaction with xenon difluoride, offers a mechanism to incorporate fluorine into organic molecules, potentially altering their physical, chemical, and biological properties (Patrick et al., 1986).
Directed Lithiation
- The directed lithiation of unprotected benzoic acids, including fluorinated derivatives, showcases an advanced synthetic strategy to functionalize benzoic acids at specific positions. This methodological development enables the precise modification of molecular structures for various applications in organic synthesis and material science (Bennetau et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-2-methyl-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-4-5(8(14)15)2-3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECYHAUUPAXQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070761-76-0 | |
Record name | 3-fluoro-2-methyl-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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